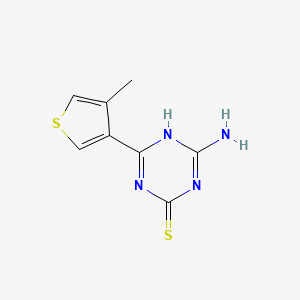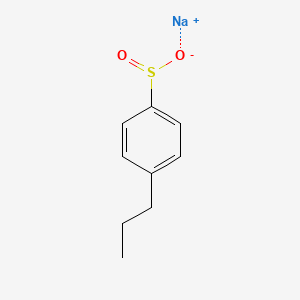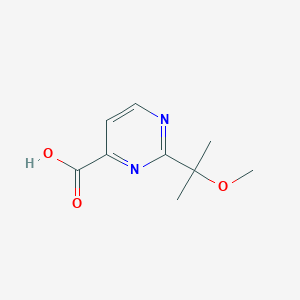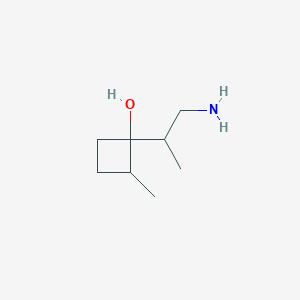
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclobutanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group, followed by reduction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation or other reduction techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
1-Aminopropan-2-ol: A simpler analog with similar functional groups but lacking the cyclobutane ring.
2-Methylcyclobutanone: A related compound with a ketone group instead of the hydroxyl and amino groups.
Uniqueness: 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both amino and hydroxyl functional groups. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-(1-aminopropan-2-yl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-8(6,10)7(2)5-9/h6-7,10H,3-5,9H2,1-2H3 |
Clé InChI |
BTHCWJHFWZEKFK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC1(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
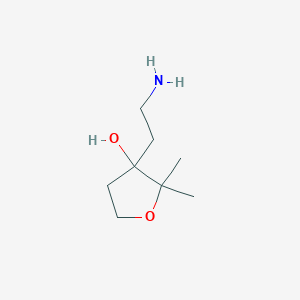
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

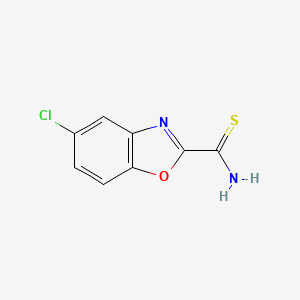

![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
